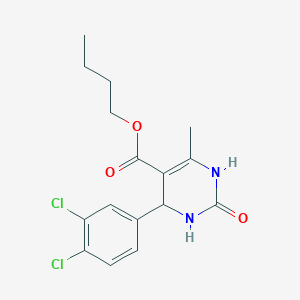

Butyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Butyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . Its structure features a butyl ester group at position 5, a 3,4-dichlorophenyl substituent at position 4, and a methyl group at position 4. The 3,4-dichlorophenyl moiety introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

butyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O3/c1-3-4-7-23-15(21)13-9(2)19-16(22)20-14(13)10-5-6-11(17)12(18)8-10/h5-6,8,14H,3-4,7H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGTWHABFDKZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a base, followed by esterification with butanol under acidic conditions. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Butyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The tetrahydropyrimidine ring can also play a role in binding to target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected DHPM Derivatives

- Steric Considerations : The butyl ester introduces moderate steric bulk, intermediate between ethyl (smaller) and isopropyl (bulkier) esters, which may influence binding pocket accommodation .

Spectroscopic and Computational Comparisons

- UV-Vis Spectroscopy : Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM exhibits a λmax at 298 nm due to π→π* transitions in the aromatic system, while dichlorophenyl derivatives show hypsochromic shifts due to electron-withdrawing effects .

- DFT Studies : HOMO-LUMO gaps for methoxy-substituted DHPMs (e.g., 5.12 eV) are narrower than those for chloro-substituted analogs, suggesting higher reactivity in the latter .

Table 2: Cytotoxicity Data for Selected DHPM Derivatives

*Predicted based on enhanced lipophilicity and electron-withdrawing effects.

- The 3,4-dichlorophenyl analog is hypothesized to exhibit higher cytotoxicity than methoxy-substituted derivatives due to improved cellular uptake and stronger target binding .

Pharmacokinetic Considerations

- Metabolic Stability : Chlorine substituents may slow oxidative metabolism compared to methoxy groups, prolonging half-life .

Biological Activity

Butyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 357.24 g/mol. The structural features include a tetrahydropyrimidine ring and a dichlorophenyl group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit inhibitory effects on thymidine phosphorylase (TP), an enzyme associated with angiogenesis and tumor growth. Inhibition of TP can lead to reduced tumor proliferation and metastasis.

Inhibitory Activity

A study evaluated various dihydropyrimidone derivatives for their TP inhibitory potential. Among the tested compounds, several demonstrated significant activity with IC50 values ranging from 303.5 µM to 322.6 µM. The compound was noted for its potential as a non-competitive inhibitor of TP .

Cytotoxicity Studies

In vitro cytotoxicity assessments against mouse fibroblast (3T3) cells revealed that the compound is non-cytotoxic at concentrations that inhibit TP activity. This suggests a favorable therapeutic window for further development .

Case Studies and Research Findings

-

Thymidine Phosphorylase Inhibition :

- A series of dihydropyrimidone derivatives were screened for their ability to inhibit TP. The most active compounds showed IC50 values significantly lower than standard inhibitors used in the study.

- The presence of specific substituents on the pyrimidine skeleton was correlated with increased inhibitory activity .

- Molecular Docking Studies :

Data Summary Table

| Compound Name | IC50 (µM) | Mode of Action | Cytotoxicity (3T3 Cells) |

|---|---|---|---|

| This compound | 303.5 - 322.6 | Non-competitive inhibitor | Non-cytotoxic |

Future Directions

Further research is necessary to optimize the structure of this compound for enhanced potency and selectivity against TP. Investigating its effects on angiogenesis could also provide valuable insights into its therapeutic potential in oncology.

Q & A

Q. Key Reaction Conditions Table :

| Step | Reactants | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|---|

| 1 | Aldehyde, ethyl acetoacetate, urea | NH₄OAc | Ethanol | Reflux (78°C) | 60-75% |

| 3 | Ethyl ester intermediate, butanol | H₂SO₄ | Butanol | 100–110°C | 50-65% |

Basic: How is the compound's structure confirmed post-synthesis?

Methodological Answer:

Structural validation requires a multi-technique approach:

Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.3 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

X-ray Crystallography : Resolve the tetrahydropyrimidine ring conformation and substituent orientation (e.g., chair conformation with axial dichlorophenyl group) .

Q. Example Crystallographic Data :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/c | |

| Bond Length (C=O) | 1.22 Å |

Basic: What initial biological assays are recommended for this compound?

Methodological Answer:

Prioritize assays based on structural analogs:

Antimicrobial Screening : Use broth microdilution (MIC against S. aureus, E. coli) .

Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Assay Conditions Table :

| Assay | Model | Key Parameters | Reference |

|---|---|---|---|

| MIC | S. aureus | 24h incubation, 37°C | |

| COX-2 | RAW 264.7 cells | LPS-induced, IC₅₀ calculation |

Advanced: How can reaction conditions be optimized for higher yields?

Methodological Answer:

Optimization strategies include:

Solvent Screening : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

Catalyst Alternatives : Use cerium chloride (CeCl₃) to improve Biginelli reaction kinetics .

Green Chemistry : Employ microwave-assisted synthesis (120°C, 20 min) for 85% yield .

Q. SAR Table :

| Substituent | Activity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| 3,4-Cl₂Ph | 12.5 ± 1.2 | COX-2 | |

| 4-OCH₃Ph | 28.7 ± 2.1 | COX-2 |

Advanced: What computational methods predict the compound's interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Key interactions: H-bond with Arg120, hydrophobic contact with Tyr355 .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex .

Q. Docking Results Table :

| Target | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| COX-2 | -9.2 | Arg120, Tyr355 |

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

LogP Optimization : Replace the butyl ester with PEGylated chains to enhance solubility (LogP reduction from 3.8 to 2.1) .

Metabolic Stability : Introduce fluorine atoms at the 6-methyl position to reduce CYP450-mediated oxidation .

Q. Derivative Design Table :

| Modification | Property Improved | Method | Reference |

|---|---|---|---|

| PEGylation | Aqueous solubility | LogP calculation | |

| Fluorination | Metabolic stability | CYP450 assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.